molecular formula C28H38N6O6S B13998379 Hexadecyl 3,5-dinitro-4-(7H-purin-6-ylsulfanyl)benzoate CAS No. 59921-67-4

Hexadecyl 3,5-dinitro-4-(7H-purin-6-ylsulfanyl)benzoate

Cat. No.: B13998379
CAS No.: 59921-67-4
M. Wt: 586.7 g/mol
InChI Key: HIDUXCQHZFYSHP-UHFFFAOYSA-N
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Description

Hexadecyl 3,5-dinitro-4-(7H-purin-6-ylsulfanyl)benzoate is a complex organic compound with the molecular formula C28H38N6O6S It is characterized by the presence of a hexadecyl chain, dinitro groups, and a purinylsulfanyl moiety attached to a benzoate core

Preparation Methods

The synthesis of Hexadecyl 3,5-dinitro-4-(7H-purin-6-ylsulfanyl)benzoate involves multiple steps, typically starting with the preparation of the benzoate core, followed by the introduction of the dinitro groups and the purinylsulfanyl moiety. The hexadecyl chain is then attached to complete the synthesis. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Hexadecyl 3,5-dinitro-4-(7H-purin-6-ylsulfanyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The dinitro groups can be further oxidized under specific conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The purinylsulfanyl moiety can participate in nucleophilic substitution reactions. Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium on carbon, and solvents such as ethanol or methanol. Major products formed from these reactions depend on the specific reaction pathway and conditions used.

Scientific Research Applications

Hexadecyl 3,5-dinitro-4-(7H-purin-6-ylsulfanyl)benzoate has several scientific research applications:

    Chemistry: It can be used as a precursor for the synthesis of more complex molecules.

    Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Hexadecyl 3,5-dinitro-4-(7H-purin-6-ylsulfanyl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The dinitro groups and purinylsulfanyl moiety play a crucial role in these interactions, potentially affecting the activity of the target molecules. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Hexadecyl 3,5-dinitro-4-(7H-purin-6-ylsulfanyl)benzoate can be compared with similar compounds such as:

Properties

CAS No.

59921-67-4

Molecular Formula

C28H38N6O6S

Molecular Weight

586.7 g/mol

IUPAC Name

hexadecyl 3,5-dinitro-4-(7H-purin-6-ylsulfanyl)benzoate

InChI

InChI=1S/C28H38N6O6S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-40-28(35)21-17-22(33(36)37)25(23(18-21)34(38)39)41-27-24-26(30-19-29-24)31-20-32-27/h17-20H,2-16H2,1H3,(H,29,30,31,32)

InChI Key

HIDUXCQHZFYSHP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])SC2=NC=NC3=C2NC=N3)[N+](=O)[O-]

Origin of Product

United States

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